Meta-Substitution vs. Para-Substitution: Impact on CK2 Kinase Inhibitory Potency
While no CK2 inhibition data are currently published for CAS 1354951-94-2, SAR studies on the closely related 4-(thiazol-5-yl)benzoic acid scaffold demonstrate that substitution at the 3-position of the benzoic acid ring (meta to the carboxylic acid) with 2-halo- or 2-methoxy-benzyloxy groups maintains potent CK2α inhibitory activity (IC₅₀ = 0.014–0.016 µM) identical to the parent para-substituted compound (IC₅₀ = 0.017 µM) while improving antiproliferative activity against A549 cells (CC₅₀ = 1.5–3.3 µM, representing a three- to six-fold enhancement over the parent) [1]. CAS 1354951-94-2 bears meta-substitution at the benzoic acid ring, positioning it within this activity-enhancing SAR region .
| Evidence Dimension | CK2α inhibitory activity (IC₅₀) and antiproliferative activity (CC₅₀) |
|---|---|
| Target Compound Data | Not directly tested; meta-substituted analog scaffold |
| Comparator Or Baseline | Parent 4-(thiazol-5-yl)benzoic acid (para-substituted): IC₅₀ (CK2α) = 0.017 µM; 3-substituted analogs: IC₅₀ (CK2α) = 0.014–0.016 µM, CC₅₀ (A549) = 1.5–3.3 µM |
| Quantified Difference | 3-substituted analogs exhibit up to 6-fold improvement in antiproliferative activity relative to the unsubstituted parent [1] |
| Conditions | CK2α kinase inhibition assay and A549 cell antiproliferative assay (Ohno et al., 2016) |
Why This Matters
The meta-substitution pattern of CAS 1354951-94-2 falls within a region that, in structurally analogous 4-(thiazol-5-yl)benzoic acid derivatives, is associated with retained target potency and markedly enhanced antiproliferative effects, suggesting that this scaffold position may confer a functional advantage over para-substituted analogs in kinase-targeted research programs.
- [1] Ohno, H.; Minamiguchi, D.; Nakamura, S.; Shu, K.; Okazaki, S.; Honda, M.; Misu, R.; Moriwaki, H.; Nakanishi, S.; Oishi, S. Structure–activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorg. Med. Chem. 2016, 24 (5), 1136–1141. DOI: 10.1016/j.bmc.2016.01.043. View Source
